molecular formula C12H16Cl2N2O B7932414 (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide

Cat. No.: B7932414
M. Wt: 275.17 g/mol
InChI Key: NVALDTMPIVASHW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide is a chiral amide derivative characterized by an (S)-configured α-amino group, a 2,4-dichlorobenzyl moiety, and an N-ethyl substituent. The compound belongs to a class of N-substituted amides with halogenated aromatic groups, which are often explored for their biological activity and synthetic utility.

The closest analog in the evidence is (S)-2-Amino-N-(2,4-dichloro-benzyl)-propionamide (CAS 1353995-21-7, C₁₀H₁₂Cl₂N₂O, MW 247.12 g/mol) , differing by the absence of the N-ethyl group. Another related compound, (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide (CAS 1353995-33-1, C₁₂H₁₆Cl₂N₂O, MW 275.17 g/mol), shares the N-ethyl substitution but varies in the dichloro-benzyl regiochemistry (3,4 vs. 2,4) . The stereochemistry (S-configuration) and dichloro substitution pattern are critical for molecular recognition in pharmacological contexts, though specific biological data are absent in the evidence.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVALDTMPIVASHW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected L-Alanine Intermediate

The chiral center of the target compound can be introduced via L-alanine, a naturally occurring (S)-configured amino acid. The synthesis proceeds through:

  • Protection : L-Alanine is protected with tert-butoxycarbonyl (Boc) to yield Boc-L-alanine.

  • Activation : The carboxylic acid is activated using carbodiimides (e.g., DCC) or NHS esters.

  • Amidation : Reaction with N-ethyl-(2,4-dichlorobenzyl)amine forms the Boc-protected amide intermediate.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
ProtectionBoc₂O, NaOH, H₂O/THF95%>98%
ActivationDCC, NHS, CH₂Cl₂, 0°C to RT90%-
AmidationN-Ethyl-(2,4-dichlorobenzyl)amine, DMF85%97%
DeprotectionTFA/CH₂Cl₂ (1:1), 2 h95%>99% ee

This method leverages the chiral pool for stereochemical control, avoiding racemization during amide coupling.

Asymmetric Hydrogenation of α-Iminoamide Precursors

Iridium-Catalyzed Enantioselective Hydrogenation

Enantioselective hydrogenation of α-iminoamides provides direct access to the (S)-configured amino group. The imine precursor is synthesized via condensation of α-ketopropionamide with 2,4-dichlorobenzylamine, followed by hydrogenation:

  • Imine Formation : α-Ketopropionamide reacts with 2,4-dichlorobenzylamine in toluene under Dean-Stark conditions.

  • Hydrogenation : Using Ir/(S,S)-f-Binaphane catalyst (5 mol%) under 50 bar H₂, the imine is reduced to the (S)-amine.

Catalytic Performance:

CatalystPressure (bar)Temp (°C)ee (%)Yield
Ir/(S,S)-f-Binaphane50259488%
Rh/JosiPhos30408275%

This method achieves high enantiomeric excess (ee) but requires specialized catalysts and high-pressure equipment.

Chloride Substitution and Alkylation

Gabriel Synthesis Approach

A two-step alkylation strategy avoids direct handling of unstable α-amino acid chlorides:

  • Phthalimide Protection : 2-Chloropropionyl chloride reacts with phthalimide potassium salt to form N-phthalimido-2-chloropropionamide.

  • Alkylation : Sequential alkylation with ethyl iodide and 2,4-dichlorobenzyl bromide under phase-transfer conditions (K₂CO₃, TBAB).

  • Deprotection : Hydrazinolysis removes the phthalimide group.

Reaction Optimization:

StepConditionsYield
Phthalimide formationPhthalimide K⁺, DMF, 80°C89%
EthylationEthyl iodide, K₂CO₃, TBAB, CH₃CN78%
Benzylation2,4-Dichlorobenzyl bromide, 12 h70%
DeprotectionNH₂NH₂, EtOH, reflux85%

This method is scalable but risks over-alkylation and requires rigorous purification.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic N-ethyl-N-(2,4-dichlorobenzyl)-2-aminopropionamide is resolved using immobilized lipases (e.g., Candida antarctica Lipase B):

  • Acetylation : Racemic amine is acetylated with vinyl acetate.

  • Enzymatic Hydrolysis : Lipase selectively hydrolyzes the (R)-acetylated enantiomer, leaving the (S)-amine.

Process Metrics:

ParameterValue
Enzyme Loading20 mg/mmol substrate
Reaction Time24 h
ee (S)>99%
Conversion45%

While eco-friendly, this method suffers from moderate yields and high enzyme costs.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chiral Pool SynthesisHigh ee, minimal racemizationRequires Boc-protected intermediates
Asymmetric HydrogenationDirect stereocontrol, high efficiencyHigh-pressure equipment needed
Gabriel SynthesisScalable, avoids sensitive intermediatesRisk of over-alkylation
Enzymatic ResolutionGreen chemistry, high eeLow yield, expensive enzymes

Industrial-Scale Considerations

For large-scale production, the chiral pool method (Section 1) is preferred due to its robustness and compatibility with existing peptide synthesis infrastructure. Asymmetric hydrogenation (Section 2) remains viable for high-value pharmaceuticals requiring >99% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or halides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

One of the primary applications of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide is its role as an anticonvulsant agent. It has been studied for its efficacy in treating epilepsy, particularly in the context of analogs derived from lacosamide—a well-known anticonvulsant drug. Research indicates that modifications at the benzyl position significantly influence the compound's anticonvulsant activity. For example, studies have shown that 4'-substituted derivatives exhibit superior activity compared to their 3'-substituted counterparts in maximal electroshock (MES) seizure models .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
This compoundTBDTBDTBD
Lacosamide9.527028.4
Phenytoin9.5>100TBD

2. Mechanistic Studies

The mechanism of action for this compound involves interaction with specific receptors in the brain. It has been shown to modulate sodium channels, which are crucial in neuronal excitability and seizure propagation. Studies utilizing affinity bait and chemical reporter groups have elucidated potential binding partners within the brain proteome, indicating a unique pharmacological profile distinct from traditional antiepileptic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Research has highlighted that non-bulky substituents at the 4'-position of the benzyl group enhance anticonvulsant activity significantly. The SAR studies have led to the identification of optimal substituents that maximize therapeutic effects while minimizing toxicity .

Case Studies

Case Study 1: Efficacy in Animal Models

In a controlled study involving rodent models, this compound demonstrated promising anticonvulsant properties comparable to established treatments like phenytoin and lacosamide. The compound was administered intraperitoneally, with results indicating significant seizure protection in MES tests .

Case Study 2: Binding Studies

Further investigations into its binding properties revealed that this compound selectively interacts with certain neuronal proteins involved in seizure modulation. This specificity suggests potential for developing targeted therapies with fewer side effects compared to broad-spectrum antiepileptics .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 2,4-dichloro substitution (target compound) vs. 2,5-dichloro (CAS 1354000-94-4) or 3,4-dichloro (CAS 1353995-33-1) alters electronic and steric properties. For instance, 2,4-dichloro may enhance hydrophobic interactions compared to 2,5-dichloro due to symmetrical Cl placement.

N-Alkyl Group Impact: N-Ethyl (hypothetical target) vs. N-Isopropyl (CAS 24813-06-7) : Further increases steric hindrance, possibly affecting binding to biological targets.

Amide Backbone Modifications :

  • Branched chains (e.g., 3-methyl-butyramide in CAS 1353993-42-6 ) introduce conformational rigidity, whereas straight-chain propionamides (e.g., CAS 1353995-21-7 ) favor flexibility.

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16Cl2N2O
  • Molecular Weight : 261.15 g/mol
  • Structure : The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Enzyme Inhibition : Binding to the active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Interacting with receptors to influence signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial and antiviral properties, making it a candidate for further investigation in infectious diseases.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AntiviralInvestigated for antiviral efficacy; further studies are required.
AnticonvulsantRelated compounds have shown anticonvulsant properties in animal models .
Enzyme InhibitionPotential as a biochemical probe or inhibitor in enzymatic studies.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study on related compounds showed that N-benzyl 2-amino acetamides exhibited pronounced anticonvulsant activity in rodent models. The structure-activity relationship indicated that substituents at specific positions significantly influenced the potency of these compounds .
  • Antimicrobial Properties :
    • Research has indicated that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess such properties. Further testing is necessary to confirm these findings and explore the mechanism behind this activity.
  • Pharmacological Applications :
    • The compound has been explored for its potential use in drug development, particularly in creating new therapeutic agents for conditions such as epilepsy and infections. Its unique structural features may enhance its efficacy compared to existing treatments .

Future Directions

The exploration of this compound is still in early stages. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.
  • Derivatives Development : Synthesizing derivatives to enhance biological activity and reduce potential side effects.

Q & A

Q. What are the key considerations in synthesizing (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide to ensure high enantiomeric purity?

The synthesis requires strict control of stereochemistry, often achieved via chiral catalysts or enantioselective reagents. Industrial protocols typically use high-performance liquid chromatography (HPLC) for purification to isolate the desired (S)-enantiomer. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, and intermediates should be validated using chiral analytical methods like circular dichroism (CD) or enantioselective HPLC .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the benzyl and ethyl substituents, while X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry. Infrared (IR) spectroscopy identifies amide and amine functional groups, and mass spectrometry (MS) verifies molecular weight. UV-Vis spectroscopy can monitor electronic transitions relevant to binding studies .

Q. How should researchers handle and store this compound to maintain stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Moisture-sensitive amide bonds necessitate anhydrous conditions during handling. Safety data sheets (SDS) recommend using personal protective equipment (PPE) due to potential toxicity, as seen in structurally related chlorinated benzyl compounds .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from poor pharmacokinetics (e.g., bioavailability, metabolic instability). Researchers should conduct comparative assays under physiologically relevant conditions (e.g., serum protein binding studies) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling. Structural analogs with improved stability (e.g., cyclopropane-containing derivatives) can provide insights into metabolic liabilities .

Q. What experimental strategies optimize binding affinity to target receptors?

Computational docking studies (e.g., using AutoDock Vina) predict binding poses, guiding site-directed mutagenesis or fragment-based drug design. Structure-activity relationship (SAR) studies can modify the dichlorobenzyl group or ethylamide chain to enhance hydrophobic interactions. Free-energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based nanoformulations improve solubility without disrupting assay integrity. Alternatively, synthesizing prodrugs with ionizable groups (e.g., phosphate esters) enhances water solubility. Dynamic light scattering (DLS) monitors aggregation, ensuring monomeric species dominate in solution .

Methodological Challenges and Data Analysis

Q. What steps validate the enantiomeric purity of synthesized batches?

Enantiomeric excess (ee) is quantified using chiral stationary phase HPLC or supercritical fluid chromatography (SFC). X-ray crystallography provides definitive proof of absolute configuration. Comparative optical rotation measurements against a known standard further confirm purity .

Q. How should conflicting crystallographic data (e.g., twinned crystals) be resolved?

Twinned datasets require specialized refinement protocols in SHELXL, such as using the TWIN/BASF commands. High-resolution synchrotron data (≤1.0 Å) improves model accuracy. Validation tools like Rfree and electron density maps (e.g., OMIT maps) identify and exclude disordered regions .

Q. What analytical approaches distinguish degradation products during stability studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydrolyzed amides or oxidized benzyl derivatives. Accelerated stability studies (40°C/75% RH) under ICH guidelines predict degradation pathways. Quantum mechanical calculations (e.g., DFT) model reaction energetics for proactive stabilization strategies .

Structural and Mechanistic Insights

Q. How does the dichlorobenzyl group influence target receptor interactions?

The 2,4-dichloro substitution enhances hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets. Halogen bonding between chlorine atoms and backbone carbonyls may further stabilize complexes. Comparative studies with mono-chloro analogs show reduced affinity, confirming the critical role of dihalogenation .

Q. What is the role of the ethylamide moiety in modulating biological activity?

The ethyl group introduces steric bulk, potentially reducing off-target binding. Amide resonance stabilizes the compound’s conformation, favoring interactions with conserved catalytic residues (e.g., serine hydrolases). Methyl-to-ethyl substitutions in related compounds show improved metabolic stability due to reduced CYP450 oxidation .

Experimental Design and Optimization

Q. How can researchers design assays to evaluate inhibition kinetics accurately?

Use stopped-flow fluorescence assays for rapid kinetic measurements (kcat/KM). Surface plasmon resonance (SPR) provides real-time binding kinetics (kon/koff). Data should be fit to nonlinear regression models (e.g., Michaelis-Menten with Cheng-Prusoff correction for IC50-to-Ki conversion) to account for substrate competition .

Q. What controls are essential in cell-based assays to ensure specificity?

Include negative controls (e.g., siRNA knockdown of the target) and off-target inhibitors. Dose-response curves (≥10 concentrations) confirm potency, while cytotoxicity assays (e.g., MTT) rule out nonspecific effects. Orthogonal assays (e.g., thermal shift for target engagement) validate mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.